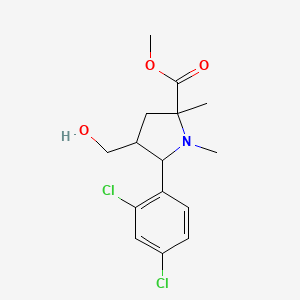
Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C15H19Cl2NO3 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate (CAS Number: 1052611-56-9) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H19Cl2NO3, with a molecular weight of approximately 318.23 g/mol. The structure features a pyrrolidine ring with hydroxymethyl and dichlorophenyl substituents, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H19Cl2NO3 |
| Molecular Weight | 318.23 g/mol |
| CAS Number | 1052611-56-9 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Specific methodologies may include the use of protecting groups and selective reactions to introduce the dichlorophenyl and hydroxymethyl groups onto the pyrrolidine scaffold.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with hydroxymethyl groups can inhibit cell growth by interfering with topoisomerase II activity, a crucial enzyme in DNA replication and repair .
The proposed mechanism of action for this compound involves:
- Topoisomerase Inhibition : The compound may inhibit topoisomerase II, leading to DNA strand breaks and subsequent cell death.
- Induction of Apoptosis : Evidence suggests that treatment with related compounds can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
Case Studies
- Study on Antiproliferative Activity :
- In Vivo Studies :
特性
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(14(20)21-3)7-9(8-19)13(18(15)2)11-5-4-10(16)6-12(11)17/h4-6,9,13,19H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGNJUFXKPAEFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














